

# AV-5080: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**AV-5080** is a potent, orally bioavailable neuraminidase inhibitor that has demonstrated significant antiviral activity against a broad range of influenza A and B viruses, including strains resistant to currently approved therapies such as oseltamivir. Developed through a collaborative effort involving ASAVI LLC, the Chemical Diversity Research Institute, and ChemDiv, **AV-5080** emerged from a focused discovery program aimed at identifying next-generation influenza therapeutics. This technical guide provides a comprehensive overview of the discovery and development history of **AV-5080**, detailing its mechanism of action, preclinical and clinical data, and the key experimental methodologies employed in its evaluation.

### Introduction

Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics with substantial morbidity and mortality. While vaccination is the primary strategy for prevention, antiviral drugs are crucial for treatment, especially in severe cases or during pandemics when a well-matched vaccine may not be immediately available. The neuraminidase (NA) inhibitors, such as oseltamivir and zanamivir, have been the cornerstone of influenza antiviral therapy. However, the emergence of drug-resistant viral strains necessitates the development of new agents with improved potency and a broader spectrum of activity.



**AV-5080** was developed to address this unmet medical need. It is a small molecule inhibitor of the influenza virus neuraminidase, an enzyme essential for the release of progeny virions from infected host cells.

### **Discovery History**

The discovery of **AV-5080** was the result of a targeted drug discovery campaign focused on identifying novel neuraminidase inhibitors with superior properties compared to existing treatments. The project was a collaboration between ASAVI LLC, the Chemical Diversity Research Institute, and ChemDiv.[1]

The initial phase involved the design and synthesis of a medium-sized combinatorial library of (3R,4R,5S)-3-(1-ethyl-propoxy)-4-acylamino-5-guanidino-cyclohex-1-enecarboxylic acids. The design of this library was guided by three-dimensional (3D) molecular docking and pharmacophore modeling to predict the binding affinity of the compounds to the active site of the influenza neuraminidase. A number of synthetic compounds were evaluated for their antiviral properties both in vitro and in vivo.

From this library, **AV-5080**, chemically identified as (3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid, emerged as the most promising lead candidate.[1] It exhibited high potency against influenza virus neuraminidase in vitro and demonstrated significant efficacy in animal models of influenza infection.





Click to download full resolution via product page

Caption: High-level workflow of the discovery and development of AV-5080.



### **Mechanism of Action**

**AV-5080** is a highly potent inhibitor of the influenza virus neuraminidase enzyme. Neuraminidase is a glycoprotein on the surface of the influenza virus that cleaves sialic acid residues from the host cell receptors and newly formed viral particles. This cleavage is essential for the release of progeny virions from the surface of infected cells, allowing the virus to spread to other cells.

By binding to the active site of the neuraminidase enzyme, **AV-5080** prevents this cleavage, causing newly synthesized virions to aggregate at the cell surface and preventing their release and subsequent infection of other cells. Molecular modeling studies have shown that the binding mode of **AV-5080** within the neuraminidase active site is similar to that of other neuraminidase inhibitors like oseltamivir and zanamivir.[2] The resistance profiles and predicted binding modes of **AV-5080** and zanamivir are most similar, which is attributed in part to a guanidine moiety compensatory binding effect.[2]



Click to download full resolution via product page

Caption: Mechanism of action of AV-5080 as a neuraminidase inhibitor.



## Preclinical Development In Vitro Antiviral Activity

**AV-5080** has demonstrated potent inhibitory activity against a wide range of influenza A and B virus strains in neuraminidase inhibition assays and cell-based assays. Notably, it retains high potency against strains that have developed resistance to oseltamivir.

| Parameter | Virus Strain                                | AV-5080     | Oseltamivir | Reference |
|-----------|---------------------------------------------|-------------|-------------|-----------|
| IC50 (nM) | A/Duck/Minnesot<br>a/1525/1981<br>(H5N1)    | 0.03        | -           | [2]       |
| IC50 (nM) | A/Perth/265/200<br>9 (H1N1) (wild-<br>type) | 0.07        | -           |           |
| EC90 (nM) | A/California/07/2<br>009 (H1N1)             | 0.71 ± 0.24 | ~20         |           |

## **In Vivo Efficacy**

The in vivo efficacy of **AV-5080** was evaluated in a lethal challenge mouse model of influenza infection. Oral administration of **AV-5080** resulted in a significant dose-dependent increase in survival rates.

| Animal<br>Model | Virus Strain              | AV-5080<br>Dose<br>(mg/kg) | Survival<br>Rate (%) | Oseltamivir<br>Survival<br>Rate (%) | Reference |
|-----------------|---------------------------|----------------------------|----------------------|-------------------------------------|-----------|
| Mice            | A/Aichi/2/196<br>9 (H3N2) | 25                         | 90                   | 100                                 |           |

### **Pharmacokinetics and Toxicology**

Pharmacokinetic studies were performed in rats and dogs following oral or intravenous administration. Compound stability was assessed in rat, dog, and human plasma, with over



93% of the compound remaining after 24 hours.

Safety pharmacology studies, including the AMES test for mutagenicity, a chromosomal aberration assay, and a hERG assay for cardiotoxicity, revealed no signs of genotoxicity or cardiotoxicity.

### **Clinical Development**

**AV-5080** has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans for the treatment of uncomplicated influenza.

### **Phase II Dose-Ranging Study**

A multi-center, randomized, double-blind, placebo-controlled, dose-ranging study was conducted to assess the efficacy and safety of different doses of **AV-5080** in patients with influenza.

### **Phase III Efficacy and Safety Study**

A large-scale, international, multicenter, double-blind, randomized, placebo-controlled Phase III clinical trial was initiated to evaluate the efficacy and safety of **AV-5080** in patients with uncomplicated influenza. The primary endpoint of the study is the time to resolution of influenza symptoms.

## Experimental Protocols Neuraminidase Inhibition Assay

Objective: To determine the concentration of **AV-5080** required to inhibit 50% of the neuraminidase activity (IC<sub>50</sub>) of a given influenza virus strain.

Methodology: A fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA) is commonly employed.

- Virus Preparation: Influenza virus stocks are diluted to a concentration that yields a linear enzymatic reaction rate.
- Compound Dilution: A serial dilution of AV-5080 is prepared in assay buffer.



- Incubation: The diluted virus is pre-incubated with the various concentrations of AV-5080.
- Substrate Addition: The MUNANA substrate is added to initiate the enzymatic reaction.
- Fluorescence Reading: The plate is incubated, and the fluorescence of the cleaved product (4-methylumbelliferone) is measured using a fluorometer.
- Data Analysis: The IC<sub>50</sub> value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

### **Cell-Based Antiviral Assay (Plaque Reduction Assay)**

Objective: To determine the concentration of **AV-5080** required to reduce the number of virus-induced plaques by 50% (EC<sub>50</sub>).

#### Methodology:

- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to a confluent monolayer in multi-well plates.
- Virus Infection: The cell monolayers are infected with a known amount of influenza virus in the presence of varying concentrations of AV-5080.
- Overlay: After an incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
- Incubation: The plates are incubated for several days to allow for plaque development.
- Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
- Data Analysis: The number of plaques in each well is counted, and the EC₅₀ value is calculated.

### In Vivo Mouse Efficacy Model



Objective: To evaluate the therapeutic efficacy of **AV-5080** in a mouse model of lethal influenza infection.

### Methodology:

- Animal Model: Typically, BALB/c mice are used.
- Viral Challenge: Mice are intranasally inoculated with a lethal dose (e.g., 5-10 LD<sub>50</sub>) of a mouse-adapted influenza virus strain (e.g., A/Aichi/2/1969 H3N2).
- Drug Administration: Treatment with **AV-5080** (administered orally) or a vehicle control is initiated at a specified time post-infection (e.g., 4 hours) and continued for a defined period (e.g., twice daily for 5 days).
- Monitoring: Mice are monitored daily for signs of illness, weight loss, and mortality for a period of at least 14 days.
- Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include changes in body weight and viral titers in the lungs at specific time points.

In Vitro Assays

Neuraminidase Inhibition Assay (IC50 Determination)

In Vivo Studies

Mouse Efficacy Model (Survival, Weight Loss, Viral Titer)

Plaque Reduction Assay (EC50 Determination)

Pharmacokinetics & Toxicology (ADME, Safety)

Click to download full resolution via product page

Caption: Overview of key experimental protocols used in the evaluation of AV-5080.

### Conclusion



**AV-5080** is a promising novel, orally available neuraminidase inhibitor with potent activity against a broad spectrum of influenza viruses, including oseltamivir-resistant strains. Its discovery and development have been guided by a rational, structure-based drug design approach, leading to a candidate with a favorable preclinical profile. Ongoing clinical trials will further elucidate the therapeutic potential of **AV-5080** for the treatment of uncomplicated influenza in humans. The development of **AV-5080** represents a significant step forward in the ongoing effort to combat influenza and addresses the critical need for new antiviral agents to counter the threat of drug resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel oral anti-influenza drug candidate AV5080 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AV-5080: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11034536#av-5080-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com